molecular formula C16H16N2O3 B2450804 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1396765-84-6

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2450804
CAS No.: 1396765-84-6
M. Wt: 284.315
InChI Key: NAHMTFFEUDVCEO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates a benzofuran-2-carboxamide moiety linked through an N-(2-hydroxyethyl) bridge to a 1-methyl-1H-pyrrole ring. This combination of heterocyclic systems is of significant interest in medicinal chemistry. The benzofuran scaffold is a privileged structure in drug discovery, found in compounds with a range of biological activities . Similarly, the pyrrole ring is a common motif in many natural products and pharmaceuticals, contributing to various physiological activities . The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carboxamide) in the linker region may facilitate interactions with biological targets. Researchers are investigating this compound as a potential building block for the synthesis of more complex molecules or as a lead compound in its own right. Its specific mechanism of action and primary research applications are yet to be fully characterized and are dependent on the researcher's experimental design. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-8-4-6-12(18)13(19)10-17-16(20)15-9-11-5-2-3-7-14(11)21-15/h2-9,13,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMTFFEUDVCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran ring system, which can be synthesized through the cyclization of appropriate precursors. The carboxamide group is then introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The pyrrole moiety can be incorporated through a series of reactions involving pyrrole derivatives and appropriate protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Carboxamide Transamidation and Functionalization

The benzofuran-2-carboxamide moiety undergoes transamidation under Boc-activation conditions. In Pd-catalyzed C–H arylation reactions (Scheme 2, ), substrates like N-(quinolin-8-yl)benzofuran-2-carboxamide react with aryl iodides to introduce aryl groups at the C3 position of benzofuran (yields: 42–85%). Subsequent Boc-activation with (Boc)₂O/DMAP in MeCN (60°C, 5 h) forms N-acyl-Boc-carbamates, which react with amines (e.g., morpholine, piperazine) in toluene (60°C, 0.5–6 h) to yield diversely substituted carboxamides .

Amine NucleophileReaction Time (h)Product Yield (%)
Morpholine0.582
Piperazine671
Benzylamine368

This method enables modular diversification of the carboxamide group while preserving the pyrrole-hydroxyl substituent .

Benzofuran C–H Functionalization

The benzofuran core participates in directed C–H arylation using Pd(OAc)₂/AgOAc catalysis in cyclopentyl methyl ether (CPME) at 110°C. Electron-deficient aryl iodides selectively functionalize the C3 position due to the carboxamide’s directing effect ( , Table 1). For example:

Aryl IodideCatalyst Loading (mol%)Yield (%)
4-Iodotoluene585
3-Nitroiodobenzene1072
2-Thienyliodide578

Reaction scalability is demonstrated via Soxhlet extraction for poorly soluble products .

Hydroxyl Group Reactivity

The secondary alcohol in the 2-(1-methylpyrrolyl)ethanol side chain undergoes:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM with pyridine, forming esters (e.g., 2-(1-methylpyrrol-2-yl)ethyl acetate) .

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) yields the ketone derivative, though overoxidation risks pyrrole ring degradation .

  • Etherification : Alkylation with methyl iodide/K₂CO₃ in acetone produces methyl ethers, enhancing lipophilicity .

Pyrrole Ring Modifications

The 1-methylpyrrole subunit participates in:

  • Electrophilic Substitution : Nitration (HNO₃/AcOH) at the α-position forms 4-nitro-1-methylpyrrole derivatives .

  • Michael Additions : The enamine system reacts with α,β-unsaturated carbonyls (e.g., methyl acrylate) in THF, forming adducts at the β-carbon .

Benzofuran Ring Oxidation

Under acidic KMnO₄ conditions, the benzofuran ring oxidizes to 2-carboxybenzofuran, confirmed via ¹H-NMR loss of aromatic protons (δ 7.2–7.8 ppm) and IR carbonyl stretch at 1685 cm⁻¹ .

Metal Coordination

The carboxamide’s carbonyl and pyrrole’s lone pair enable chelation with transition metals:

Metal SaltSolventComplex StoichiometryApplication
CuCl₂MeOH/H₂O1:2 (ligand:metal)Anticancer screening
Fe(NO₃)₃DMF1:1Magnetic studies

Coordination shifts the carboxamide’s IR stretch from 1650 cm⁻¹ to 1600–1620 cm⁻¹ .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition between the benzofuran’s furan ring and maleimides, forming tricyclic adducts (confirmed by X-ray crystallography) .

Bioconjugation

The hydroxyl group is functionalized with NHS esters (e.g., sulfo-NHS-biotin) in pH 8.5 buffer, enabling protein labeling. LC-MS analysis shows biotinylated adducts ([M+556]+) .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)5.6Induces apoptosis via mitochondrial pathways
MCF-7 (breast cancer)4.9Cell cycle arrest in the S phase
Huh-7 (hepatoma)6.3Inhibition of proliferation

The compound promotes apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, leading to cell death in cancerous cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated promising antimicrobial activity against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal

These findings suggest that the compound may inhibit the growth of both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on HepG2 Cells : A study conducted by Matiichuk et al. demonstrated that the compound significantly inhibited cell viability in HepG2 cells, leading to increased apoptosis markers after 24 hours of treatment .
  • Antimicrobial Screening : Another investigation evaluated the compound's antimicrobial properties against clinical strains of bacteria and fungi, revealing effective inhibition at concentrations lower than standard antibiotics .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzofuran-2-carboxamide: Lacks the pyrrole moiety, which may result in different biological activities.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring.

    N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

The presence of both the benzofuran and pyrrole moieties in N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds. The specific arrangement of functional groups can influence its interaction with biological targets and its overall stability and solubility.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core linked to a carboxamide group, which is further substituted with a hydroxyl and a pyrrole moiety. Its molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The presence of the hydroxyl and pyrrole groups is significant for its biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis C virus (HCV) through modulation of cyclooxygenase pathways .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to benzofuran derivatives. For instance, benzofuran compounds have been studied for their ability to inhibit HCV replication. The mechanism often involves suppression of inflammatory pathways, which are crucial during viral infections .

Antimicrobial Activity

This compound has also shown promise in antimicrobial assays. Research indicates that derivatives of pyrrole and benzofuran exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may possess similar activities .

Study 1: Antiviral Efficacy

A study conducted on similar benzofuran derivatives demonstrated an EC50 value in the low micromolar range against HCV, indicating effective inhibition at concentrations that are pharmacologically relevant. The selectivity index was favorable, suggesting minimal toxicity to host cells while effectively targeting viral replication .

CompoundEC50 (μM)Selectivity Index
Benzofuran Derivative A6.735.46
Benzofuran Derivative B9.1930.12

Study 2: Antimicrobial Activity

In another study focusing on pyrrole derivatives, compounds were tested against a panel of bacterial strains, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL . This suggests that this compound could exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis of benzofuran-carboxamide derivatives typically involves multi-step reactions, including condensation of benzofuran-2-carboxylic acid with substituted amines. For example, amidation reactions using coupling agents like DCC/DMAP under anhydrous conditions are common . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios to improve yields. Microwave-assisted synthesis (e.g., 80°C, 30 minutes) may enhance efficiency for similar compounds .
  • Key Data :

ParameterTypical Range
Reaction Time4–24 hours
CatalystDCC, EDC, or DMAP
Yield45–85% (varies with substituents)

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2–3.5 ppm for alkyl groups) confirm substituent positions and purity .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., benzofuran C–O bond: ~1.36 Å) and molecular conformation .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 385.44 for a related compound ).

Q. What preliminary biological activities are associated with benzofuran-carboxamide analogs?

  • Methodology :

  • In vitro assays : Screen for antimicrobial (e.g., MIC values against E. coli), anticancer (IC₅₀ in MTT assays), or enzyme inhibition (e.g., COX-2) .
  • Structure-Activity Relationships (SAR) : Substituents like halogens (Cl, F) or heterocycles (pyrrole) enhance target binding .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values) for structurally similar compounds be resolved?

  • Methodology :

  • Controlled Replication : Ensure identical assay conditions (pH, temperature, cell lines). For example, IC₅₀ discrepancies in anticancer studies may arise from differences in cell permeability or metabolic stability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent stereochemistry .
    • Case Study : A 5-iodo-benzofuran analog showed 85% yield but lower solubility than its chloro analog, impacting bioactivity .

Q. What strategies are effective for improving metabolic stability without compromising potency?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Isosteric Replacement : Replace labile moieties (e.g., furan with thiophene) to reduce CYP450-mediated degradation .
  • Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and metabolite formation .

Q. How do crystallographic data inform synthetic modifications for target engagement?

  • Methodology :

  • Crystal Structure Analysis : Identify critical interactions (e.g., hydrogen bonds between the carboxamide group and receptor residues) .
  • Example : A monoclinic polymorph of a benzyl-pyrrole-carboxamide showed altered packing efficiency, influencing solubility .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent reaction yields in amidation steps?

  • Resolution :

  • Steric Effects : Bulky substituents (e.g., 2,3-dichlorophenyl) hinder coupling, reducing yields to 45% vs. 77% for smaller groups .
  • Catalyst Efficiency : DMAP outperforms NMM in activating carboxyl groups for amine coupling .

Comparative Structural Analysis

Compound FeatureImpact on Activity
2-Hydroxyethyl Group Enhances solubility but may reduce membrane permeability
1-Methylpyrrole Substituent Increases affinity for neurotransmitter receptors (e.g., GABA)
Benzofuran Core Provides π-π stacking interactions with aromatic residues in enzymes

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